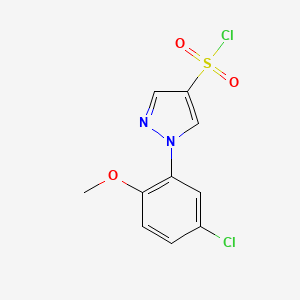

1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O3S/c1-17-10-3-2-7(11)4-9(10)14-6-8(5-13-14)18(12,15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKCSNFVESYDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most common and efficient method involves the direct reaction of a substituted pyrazole with a sulfonyl chloride reagent under controlled conditions. This approach leverages the electrophilic nature of the sulfonyl chloride to attach the sulfonyl group to the pyrazole ring.

Reaction Scheme

$$

\text{Pyrazole derivative} + \text{Sulfonyl chloride} \rightarrow \text{Pyrazole sulfonyl chloride}

$$

Reaction Conditions

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature: Reflux (around 80-100°C)

- Base: Triethylamine or pyridine to facilitate nucleophilic attack

- Atmosphere: Inert (nitrogen or argon) to prevent hydrolysis

Procedure

- Dissolve the substituted pyrazole in the chosen solvent.

- Add an excess of sulfonyl chloride slowly under stirring.

- Introduce a base to neutralize the HCl formed during the reaction.

- Reflux the mixture for several hours, monitoring progress via TLC.

- Quench the reaction, extract, and purify via recrystallization or chromatography.

Research Findings

- The reaction is highly selective, with the sulfonyl chloride attaching predominantly at the 4-position of the pyrazole ring.

- Reaction yields typically range from 70% to 85%, contingent on reaction conditions and purity of starting materials.

Sulfonation of 1-(5-Chloro-2-methoxyphenyl)-Substituted Pyrazoles

Method Overview

This approach involves initial synthesis of the pyrazole core, followed by sulfonation using chlorosulfonic acid, which introduces the sulfonyl chloride group directly onto the aromatic ring.

Reaction Scheme

$$

\text{Pyrazole derivative} + \text{Chlorosulfonic acid} \rightarrow \text{Sulfonated pyrazole} \rightarrow \text{Conversion to sulfonyl chloride}

$$

Reaction Conditions

- Reagents: Chlorosulfonic acid

- Temperature: Controlled, typically between 0°C and room temperature

- Quenching: Ice-cold water to hydrolyze excess chlorosulfonic acid

- Purification: Extraction and distillation

Procedure

- Cool the pyrazole precursor solution.

- Add chlorosulfonic acid dropwise, maintaining low temperature.

- Stir the mixture until sulfonation is complete, as monitored by TLC.

- Quench with ice water, neutralize, and extract the sulfonic acid.

- Convert the sulfonic acid to the sulfonyl chloride by treatment with thionyl chloride.

Research Findings

- This method provides high regioselectivity for sulfonyl chloride formation.

- The process yields around 65-75%, with purification via distillation or chromatography.

Conversion of Sulfonic Acid to Sulfonyl Chloride

Method Overview

A common route involves synthesizing the sulfonic acid intermediate, followed by its conversion to the sulfonyl chloride using thionyl chloride.

Reaction Scheme

$$

\text{Sulfonic acid} + \text{Thionyl chloride} \rightarrow \text{Sulfonyl chloride}

$$

Reaction Conditions

- Reagents: Thionyl chloride

- Temperature: Reflux (around 70°C)

- Atmosphere: Inert gas to prevent hydrolysis

- By-products: SO₂ and HCl gases, which require proper venting

Procedure

- Dissolve the sulfonic acid in thionyl chloride.

- Reflux under inert atmosphere until gas evolution ceases.

- Remove excess thionyl chloride under reduced pressure.

- Purify the product via distillation or recrystallization.

Research Findings

- This method is highly efficient, often providing yields over 80%.

- The process is sensitive to moisture; thus, anhydrous conditions are essential.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield Range | Advantages | Notes |

|---|---|---|---|---|---|---|

| Direct reaction with sulfonyl chloride | Pyrazole derivative + sulfonyl chloride | DMF/DCM | Reflux | 70-85% | High selectivity, straightforward | Requires inert atmosphere |

| Sulfonation with chlorosulfonic acid | Pyrazole precursor + chlorosulfonic acid | - | 0°C to RT | 65-75% | High regioselectivity | Needs careful temperature control |

| Conversion of sulfonic acid with thionyl chloride | Sulfonic acid + SOCl₂ | - | Reflux | >80% | Efficient, scalable | Moisture-sensitive |

Notes on Research and Optimization

- Reaction conditions such as temperature, solvent, and base concentration are critical for optimizing yield and purity.

- Inert atmospheres prevent hydrolysis of the sulfonyl chloride group.

- Purification techniques include recrystallization, chromatography, and distillation, depending on the specific route.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under acidic or basic conditions.

Scientific Research Applications

Structural Information

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride |

| InChI Key | HHKCSNFVESYDSD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)N2C=C(C=N2)S(=O)(=O)Cl |

Medicinal Chemistry

1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride serves as a crucial building block in the synthesis of various pharmaceutical agents:

- Antimicrobial Agents : The compound has been explored for its potential to develop new antimicrobial drugs. Its sulfonyl chloride group can facilitate reactions that introduce diverse functional groups, enhancing biological activity against bacteria and fungi.

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemicals

The compound's reactivity allows for the synthesis of agrochemical products:

- Herbicides and Pesticides : Its ability to modify biological pathways in plants makes it useful in creating herbicides and pesticides that target specific biochemical processes, providing effective crop protection.

Organic Synthesis

In organic chemistry, this compound is utilized for:

- Synthesis of Complex Molecules : The sulfonyl chloride functionality is particularly valuable in nucleophilic substitution reactions, enabling the formation of various complex organic molecules.

Material Science

The unique properties of 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride lend themselves to applications in material science:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the synthesis of polymers with tailored properties for specific applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel antimicrobial agents derived from 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride. The research highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for drug development.

Case Study 2: Development of Anti-inflammatory Drugs

Research conducted at a pharmaceutical laboratory explored derivatives of this compound for their anti-inflammatory activity. The results indicated significant inhibition of inflammatory markers in vitro, suggesting that modifications to the pyrazole ring could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and modulation of protein function. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides containing pyrazole or heterocyclic scaffolds are critical intermediates in medicinal and materials chemistry. Below is a detailed comparison of 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Sulfonyl Chloride Derivatives

Key Findings:

Substituent Effects :

- The 5-chloro-2-methoxyphenyl group in the target compound introduces steric bulk and mixed electronic effects (Cl: electron-withdrawing; OMe: electron-donating), which may slow nucleophilic substitution compared to smaller substituents like methyl or trifluoromethyl .

- Trifluoromethyl -containing analogs (e.g., CAS 1215564-15-0) exhibit higher electronegativity, improving stability against hydrolysis and oxidation, making them suitable for harsh reaction conditions .

Reactivity and Applications :

- The target compound’s methoxy group may facilitate hydrogen bonding (as per Etter’s graph-set analysis ), influencing crystal packing in solid-state applications.

- Pyrimidinyl and pyridinyl derivatives (e.g., CAS 1247076-12-5) are often employed in pharmaceutical synthesis due to their ability to engage in π-π stacking and metal coordination .

Molecular Weight and Solubility :

- Higher molecular weight compounds (e.g., CAS 1215564-15-0 at 312.65 g/mol) may exhibit lower solubility in polar solvents compared to the target compound (307.16 g/mol) .

- The methylpyridinyl analog (257.70 g/mol) benefits from increased solubility in aqueous-organic mixtures, advantageous for catalytic reactions .

Synthetic Utility :

- Sulfonyl chlorides with trifluoromethyl groups (CAS 1215564-15-0) are preferred in fluorinated drug development, whereas the target compound’s chloro-methoxy motif is more common in herbicide and polymer additive synthesis .

Biological Activity

1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride, a compound with the molecular formula CHClNOS and CAS number 1334148-26-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro and methoxy group on the phenyl moiety, which is crucial for its biological activity. The sulfonyl chloride functional group enhances its reactivity, making it a versatile intermediate for synthesizing other bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 307.15 g/mol |

| CAS Number | 1334148-26-3 |

| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer growth .

Case Study:

A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could serve as effective lipid droplet biomarkers in cancer cells, indicating their potential as therapeutic agents. These compounds were found to interact with cellular components, leading to altered metabolic processes in cancerous tissues .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes involved in inflammatory processes. Research indicates that sulfonyl chlorides can selectively inhibit lipoxygenases (LOX), enzymes implicated in the biosynthesis of leukotrienes, which are mediators of inflammation and asthma .

Inhibitory Potency:

The inhibitory potency against ALOX15 (a type of lipoxygenase) was assessed, revealing that structural modifications significantly affect binding affinity and selectivity. For example, the presence of the methoxy group enhances interaction with the enzyme's active site, thereby increasing inhibition efficiency .

Other Pharmacological Effects

Beyond anticancer and enzyme inhibition activities, pyrazole derivatives have been associated with various pharmacological effects such as anti-inflammatory, analgesic, and antimicrobial properties. The structural diversity within this class of compounds allows for tailored biological activity profiles.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride, and how can purity be optimized?

The compound is synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a key reagent. For example, analogous pyrazole-sulfonyl chlorides are formed by reacting hydrazide intermediates with POCl₃ at elevated temperatures (~120°C) . Purification typically involves recrystallization or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate gradients). Impurity profiles should be monitored via HPLC with UV detection (λ = 254 nm) to ensure >95% purity, as validated in sulfonyl chloride syntheses .

Q. Which spectroscopic methods are critical for structural confirmation of this sulfonyl chloride?

- IR Spectroscopy : Confirm the presence of the sulfonyl chloride group (S=O asymmetric stretching at ~1370–1400 cm⁻¹ and S-O stretching at ~1160–1180 cm⁻¹) .

- NMR : ¹H NMR identifies the methoxy group (δ ~3.8–4.0 ppm, singlet) and pyrazole protons (δ ~6.5–8.5 ppm). ¹³C NMR resolves the sulfonyl carbon (δ ~110–120 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the chloro-methoxyphenyl substituent .

Q. How should researchers handle stability challenges during storage and reactions?

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage under inert atmospheres (argon) at –20°C in anhydrous solvents (e.g., dichloromethane) is recommended. Reactivity can be preserved by using desiccants (e.g., molecular sieves) and avoiding protic solvents during reactions .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The sulfonyl chloride group acts as an electrophile, participating in SN2 reactions with amines or alcohols. Computational studies (DFT/B3LYP) suggest that the electron-withdrawing pyrazole ring enhances electrophilicity at the sulfur center. Kinetic experiments (e.g., monitoring by ¹H NMR) reveal rate dependence on solvent polarity and nucleophile strength .

Q. How can computational chemistry predict regioselectivity in derivatization reactions?

Molecular docking and electrostatic potential maps (EPM) identify reactive sites. For example, the sulfonyl chloride’s sulfur atom shows high positive potential, favoring nucleophilic attack. MD simulations (AMBER force fields) can model solvent effects on reaction pathways .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:

- Variable-temperature NMR to probe conformational exchange.

- 2D NMR (COSY, HSQC) to confirm coupling networks.

- X-ray crystallography for unambiguous structural assignment, as demonstrated in related pyrazole-sulfonyl chloride derivatives .

Q. What experimental designs are optimal for studying biological activity of derivatives?

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the pyrazole or methoxyphenyl groups.

- Enzyme Assays : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to measure inhibition of target proteins (e.g., kinases).

- Crystallography : Co-crystallize derivatives with enzymes to identify binding motifs, as seen in sulfonamide drug studies .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| IR | S=O stretch: 1370–1400 cm⁻¹ | |

| ¹H NMR | Methoxy: δ 3.8–4.0 ppm (s, 3H) | |

| HRMS | [M+H]⁺: Calc. 316.9954, Found: 316.9952 |

Table 2. Stability Optimization Parameters

| Condition | Recommendation | Reference |

|---|---|---|

| Storage Temp. | –20°C under argon | |

| Solvent | Anhydrous CH₂Cl₂ with molecular sieves | |

| Reaction Medium | Avoid H₂O; use aprotic solvents (DMF, THF) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.